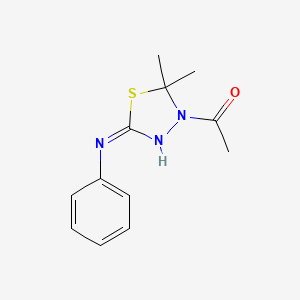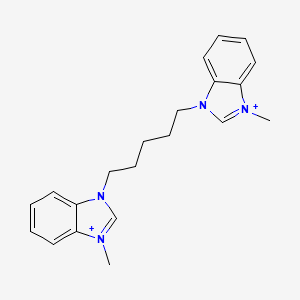![molecular formula C19H22N4O3S B12471147 ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)
ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyldiazenyl group, a propoxyphenyl group, and a carbamothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to enhance nucleophilicity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted carbamates depending on the nucleophile used
科学研究应用
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a protecting group for amines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its role as a biofilm inhibitor, where it disrupts the formation and maintenance of bacterial biofilms by targeting key proteins involved in biofilm synthesis and stability .
相似化合物的比较
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-(2-phenethyl)carbamate: Known for its biofilm inhibition properties against MRSA.
Methyl carbamate: Commonly used as a carbamoyl donor in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Utilized as a protecting group for amines in peptide synthesis.
The uniqueness of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H22N4O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
ethyl N-[(2-phenyldiazenyl-5-propoxyphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C19H22N4O3S/c1-3-12-26-15-10-11-16(23-22-14-8-6-5-7-9-14)17(13-15)20-18(27)21-19(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,24,27) |
InChI 键 |
PYBHPHSYODLHAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)


![5-Methyl-2-(propan-2-yl)phenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12471084.png)

![N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12471098.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)
![3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12471121.png)


![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471141.png)

